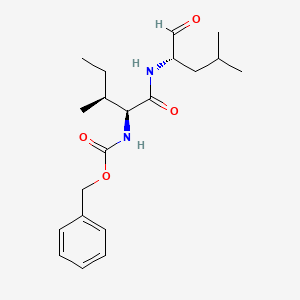

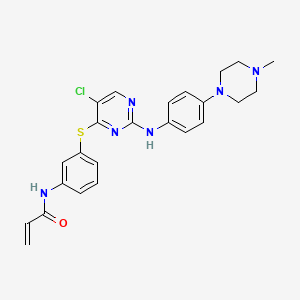

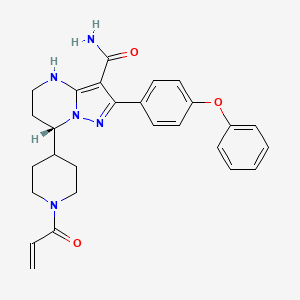

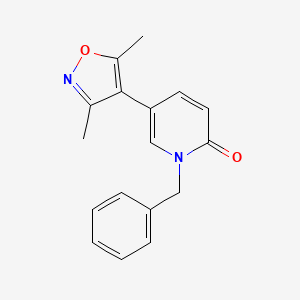

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

Übersicht

Beschreibung

This compound is a member of piperazines . It has a role as a tyrosine kinase inhibitor and an antineoplastic agent . It is also a member of pyrimidines and an organochlorine compound .

Synthesis Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular formula of the compound is C24H25ClN6O2 . The crystal structure of the Jak3 Kinase Domain covalently bound to this compound has been reported .Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.9 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved literature.Wissenschaftliche Forschungsanwendungen

Application in JAK3 Inhibition

- Scientific Field : Biochemistry and Pharmacology .

- Summary of Application : This compound has been used as a covalent inhibitor of Janus Kinase 3 (JAK3), a protein involved in immune cell signaling .

- Methods of Application : The compound was co-crystallized with the JAK3 kinase domain, and the structure was solved using X-ray diffraction .

- Results : The compound was found to be a potent and selective inhibitor of JAK3, providing a useful tool for studying JAK3-dependent biology .

Application in EGFR Inhibition

- Scientific Field : Biochemistry and Oncology .

- Summary of Application : This compound has been used as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a protein often mutated in various types of cancer .

- Methods of Application : The compound was co-crystallized with the EGFR kinase domain, and the structure was solved using X-ray diffraction .

- Results : The compound was found to be a potent and specific inhibitor of EGFR, providing a useful tool for studying EGFR-dependent biology .

Application in HepG2 Cell Cycle Arrest

- Scientific Field : Cell Biology and Oncology .

- Summary of Application : This compound has been used to induce cell cycle arrest and apoptosis in HepG2 cells .

- Methods of Application : The compound was applied to HepG2 cells, and the effects on cell cycle progression and apoptosis were measured .

- Results : The compound was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a decrease in Bcl-2 activity .

Application in BTK Inhibition

- Scientific Field : Biochemistry and Immunology .

- Summary of Application : This compound has been found to inhibit Bruton’s tyrosine kinase (BTK), a protein involved in B cell development .

- Methods of Application : The compound was applied to cells expressing BTK, and the effects on BTK activity were measured .

- Results : The compound was found to inhibit BTK with an IC50 value of 4.7 nM .

Application in Inhibition of Mutant-Selective Epidermal Growth Factor Receptor (EGFR)

- Scientific Field : Biochemistry and Oncology .

- Summary of Application : This compound has been identified as a potent mutant-selective EGFR inhibitor .

- Methods of Application : The compound was applied to cells expressing mutant EGFR, and the effects on EGFR activity were measured .

- Results : The compound exhibited a moderate IC50 value of 28.8 nM against EGFR and an excellent IC50 value of 4.7 nM against BTK .

Application in Inducing Cell Cycle Arrest and Apoptosis in HepG2 Cells

- Scientific Field : Cell Biology and Oncology .

- Summary of Application : This compound has been used to induce cell cycle arrest and apoptosis in HepG2 cells .

- Methods of Application : The compound was applied to HepG2 cells, and the effects on cell cycle progression and apoptosis were measured .

- Results : The compound was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Eigenschaften

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIISCIGBPUVZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659652 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide | |

CAS RN |

1214265-57-2 | |

| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)